4,5-Dinitrobenzene-1,2-diamine

Catalog No.
S1898667
CAS No.
32690-28-1
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dinitrobenzene-1,2-diamine

CAS Number

32690-28-1

Product Name

4,5-Dinitrobenzene-1,2-diamine

IUPAC Name

4,5-dinitrobenzene-1,2-diamine

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2

InChI Key

PCSIZKSNIWJKSK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N

Tetradentate Ligand for Chloride Binding

4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) functions as a tetradentate ligand, meaning it can bind to a central metal ion using four donor atoms. Research has shown that 4,5-DBA exhibits a particular affinity for chloride ions (Cl-). Biosynth, a supplier of the chemical, highlights this property [].

Luminescence Applications

Studies have explored the luminescent properties of 4,5-DBA. When dissolved in an organic solvent, the presence of chloride ions causes a red shift in the compound's emission spectrum []. This phenomenon suggests potential applications in chloride ion detection using luminescence-based methods.

Crystallographic Studies

4,5-DBA has also been used in crystallographic studies. The specific interactions between the ligand and metal ions, along with the resulting crystal structures, can provide valuable insights into material properties and potential applications [].

4,5-Dinitrobenzene-1,2-diamine, also known as 2,4-diamino-1,3-dinitrobenzene, is an organic compound with the molecular formula C₆H₆N₄O₄. It appears as a dark green crystalline powder and has a molecular weight of approximately 198.14 g/mol. This compound is characterized by its two amino groups and two nitro groups attached to a benzene ring, which significantly influence its chemical behavior and biological activity .

Due to its functional groups:

  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, often using reducing agents like iron or zinc in acidic media.
  • Substitution Reactions: The amino groups can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents on the benzene ring.
  • Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides .

The synthesis of 4,5-Dinitrobenzene-1,2-diamine typically involves multiple steps:

  • Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
  • Reduction: The resulting dinitro compound can then be treated with reducing agents to convert one or both nitro groups into amino groups.
  • Purification: The product is purified through recrystallization or chromatography methods.

Specific synthesis routes may vary based on desired yields and purity levels .

4,5-Dinitrobenzene-1,2-diamine has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Research: Its unique properties make it a subject of study in organic chemistry and medicinal chemistry for developing new compounds with biological activity.
  • Explosives: Due to its nitro groups, it may also find applications in the formulation of explosives .

Studies on the interactions of 4,5-Dinitrobenzene-1,2-diamine with other chemical agents reveal its potential reactivity. For instance:

  • With Amines: It can form stable derivatives through nucleophilic substitution reactions.
  • With Metal Catalysts: Interaction studies show that this compound can be effectively utilized in metal-catalyzed reactions for further functionalization .

Several compounds share structural similarities with 4,5-Dinitrobenzene-1,2-diamine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4,6-Dinitrobenzene-1,3-diamineC₆H₆N₄O₄Different positions of nitro and amino groups
2,4-DinitrophenylhydrazineC₆H₈N₄O₄Contains hydrazine functionality
3-NitroanilineC₆H₈N₄O₂Single nitro group with an amino group

Uniqueness of 4,5-Dinitrobenzene-1,2-diamine

The uniqueness of 4,5-Dinitrobenzene-1,2-diamine lies in its specific arrangement of functional groups that allows for diverse chemical reactivity and biological interactions. Its dual nitro and amino functionalities provide distinct pathways for synthesis and application compared to other similar compounds .

XLogP3

0.2

Other CAS

32690-28-1

Wikipedia

4,5-Dinitro-1,2-diaminobenzene

Dates

Modify: 2023-08-16

Explore Compound Types